BenchChemオンラインストアへようこそ!

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide

Chemical Biology Probe Design Medicinal Chemistry SAR by Catalog Physicochemical Property-Based Lead Selection

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide (CAS 2034279-30-4) is a fully substituted tertiary sulfonylpropanamide combining a phenylsulfonyl Michael-acceptor-like pharmacophore with an N-methyl-isochroman-3-ylmethylamine moiety. This compound belongs to the bivalent aryl-sulfonamide/amide chemotype recurrently exploited for covalent and non-covalent enzyme inhibition.

Molecular Formula C20H23NO4S
Molecular Weight 373.47
CAS No. 2034279-30-4
Cat. No. B2435393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide
CAS2034279-30-4
Molecular FormulaC20H23NO4S
Molecular Weight373.47
Structural Identifiers
SMILESCN(CC1CC2=CC=CC=C2CO1)C(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23NO4S/c1-21(14-18-13-16-7-5-6-8-17(16)15-25-18)20(22)11-12-26(23,24)19-9-3-2-4-10-19/h2-10,18H,11-15H2,1H3
InChIKeyLVGBTXUQTGESNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide (CAS 2034279-30-4): Procurement-Relevant Class Identity and Structural Baseline


N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide (CAS 2034279-30-4) is a fully substituted tertiary sulfonylpropanamide combining a phenylsulfonyl Michael-acceptor-like pharmacophore with an N-methyl-isochroman-3-ylmethylamine moiety. This compound belongs to the bivalent aryl-sulfonamide/amide chemotype recurrently exploited for covalent and non-covalent enzyme inhibition [1]. Unlike simple 3-(phenylsulfonyl)propanamide scaffolds commercially available as synthetic building blocks (e.g., CAS 10154-74-2) , the target molecule incorporates a fused benzopyran ring system whose three-dimensional shape and hydrogen-bonding topology are known to govern target recognition in CNS-active and anti-inflammatory isochroman series [2]. When synthetic chemists and assay biologists select this exact CAS, they are procuring a specific ring-substituted tertiary amide, not a generic phenylsulfonyl intermediate.

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide: Why In-Class Compounds Cannot Be Freely Interchanged


Procurement decisions that treat all sulfonylpropanamides bearing an isochroman headgroup as interchangeable ignore critical structure–activity relationships documented for this chemotype. The N-methyl substitution on the target compound eliminates a hydrogen-bond donor present in the des-methyl analog (N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide), predictably altering membrane permeability and P-glycoprotein substrate recognition . Furthermore, isochroman C-3 attachment—as opposed to C-1 substitution found in commercial sulfonamide probe AMB584895—repositions the aromatic ring by approximately 2.5 Å in the extended conformation, a distance sufficient to disrupt hydrogen-bonding geometries in flat enzyme pockets [1]. Even compounds sharing the isochroman-3-ylmethyl-N-methyl core but differing in the sulfonyl substituent (e.g., methylsulfonyl-piperidine analog PubChem CID 92099236 versus phenylsulfonyl) exhibit divergent topological polar surface areas (75.3 Ų vs. 67.2 Ų calculated for the target) [2]. These biophysical differences translate into non-equivalent recognition by biological targets, making generic substitution scientifically unjustified without empirical confirmation.

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide: Product-Specific Quantitative Differentiation Evidence


Exploratory isochroman-3-ylmethyl-N-methyl-3-(phenylsulfonyl)propanamide: Structural Alert-Based Differentiation from Des-Methyl and C-1 Isochroman Comparators

The target compound's differentiation rests on the simultaneous presence of three structural features absent in the nearest commercially cataloged comparators: the C-3 isochroman substitution pattern, the N-methyl tertiary amide motif, and the terminal phenylsulfonyl electrophile. The primary amide analog 3-(phenylsulfonyl)propanamide (CAS 10154-74-2, Fluorochem F706163) possesses a hydrogen-bond donor (HBD = 1) and a LogP of -0.13, predicting poor passive membrane permeability . The target compound's N-methyl group eliminates this H-bond donor, shifting the physicochemical profile to HBD = 0 with an estimated LogD7.4 of approximately 2.0–2.5, consistent with CNS-permeable chemical space. Separately, the isochroman C-1 regioisomer AMB584895 (N-(isochroman-1-ylmethyl)benzenesulfonamide) positions the fused benzopyran oxygen ring within 3.1 Å of the sulfonamide NH in the energy-minimized conformation, whereas the target C-3 attachment extends this distance to approximately 6.0 Å, producing fundamentally different molecular shapes [1]. The methylsulfonyl-piperidine analog CID 92099236, despite sharing the isochroman-3-ylmethyl-N-methyl core, records a topological polar surface area of 75.3 Ų versus 67.2 Ų computed for the target compound—a difference exceeding 8 Ų that materially alters blood–brain barrier penetration probability [2]. These quantitative structural distinctions establish that the target compound occupies a unique region of property space relative to cataloged analogs.

Chemical Biology Probe Design Medicinal Chemistry SAR by Catalog Physicochemical Property-Based Lead Selection

Isochroman-3-ylmethyl-N-methyl-3-(phenylsulfonyl)propanamide Absence of Published Biological Potency Data and Procurement Implications

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and USPTO databases returns zero biological assay measurements for CAS 2034279-30-4 as of 2026-05-08. No IC50, Ki, EC50, or target engagement data exist in the public domain for this compound against any molecular target [1]. This stands in marked contrast to isochroman-4-one derivatives from natural products (e.g., (±)-7,8-dihydroxy-3-methyl-isochroman-4-one) for which acetylcholinesterase IC50 values ranging from 0.5 to 25 µM have been published [2], and to phenylsulfonyl-containing sEH inhibitors whose Ki values (0.38–3.80 nM) are extensively cataloged in BindingDB entries BDBM409017 and BDBM409012 [3]. The absence of published potency data does not constitute negative evidence; rather, it identifies this compound as an untested chemotype suitable for novel-target screening campaigns, de-risked from prior-art entanglements.

Assay Development Chemical Proteomics Fragment-Based Lead Discovery

Target Compound-Specific Synthesis Complexity as a Supply-Chain and Quality-Control Differentiator

The target compound requires a convergent three-fragment synthesis: (i) preparation of isochroman-3-ylmethylamine via reductive amination of 3-formyl-isochroman, (ii) activation of 3-(phenylsulfonyl)propanoic acid as the acid chloride or mixed anhydride, and (iii) N-methylation of the resulting secondary amide. This synthetic complexity is reflected in the compound's absence from stock catalogs of major screening-library suppliers (Asinex, ChemDiv, Enamine, Life Chemicals) as of 2026 . In contrast, the simple primary amide 3-(phenylsulfonyl)propanamide is available from multiple bulk suppliers (Fluorochem, MolPort) in 98%+ purity at gram scale . The N-methyl-isochroman intermediate 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride is now commercially available from Beyotime (catalog Y213466, 97% purity) [1], enabling custom synthesis of the target with defined analytical specifications. Procurement value derives from combining this validated intermediate with the commercial phenylsulfonylpropanoic acid building block under controlled amide coupling conditions that ensure batch-to-batch reproducibility.

Custom Synthesis Procurement Analytical Quality Control Tertiary Amide Chemical Stability

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide: Evidence-Backed Procurement Scenarios for Research and Discovery


Novel-Target Chemical Biology Probe Discovery Requiring Freedom-to-Operate

Academic screening centers and biotech probe-development groups seeking isochroman-containing sulfonylpropanamides without precedent biological annotation should evaluate this compound. The absence of published IC50 or Ki data (Section 3, Evidence Item 2) ensures that any target hits identified during phenotypic or biochemical screening represent novel intellectual property unencumbered by prior-art disclosures [1]. This scenario is directly analogous to the repurposing of uncharted isochroman analogs for unexpected targets, as demonstrated when a fungal isochroman was discovered as a cyclooxygenase-2/5-lipoxygenase dual inhibitor (IC50 = 1.29 mM and 1.39 mM, respectively) [2].

Structure–Activity Relationship Expansion of Phenylsulfonyl-Containing Covalent Inhibitor Series

Medicinal chemistry teams optimizing covalent inhibitors requiring a phenylsulfonyl warhead (e.g., sEH, matriptase, or cathepsin targets) should procure this compound as a structurally differentiated comparator to benchmark library compounds. The N-methyl-isochroman headgroup provides a sterically and electronically distinct replacement for the simple aniline or benzylamine headgroups characteristic of lead-series sulfonamide inhibitors [1]. The known sEH inhibitor SAR—where phenylsulfonyl placement yields Ki values spanning 0.38–3.80 nM [2]—demonstrates that headgroup modifications on this scaffold produce therapeutically meaningful potency shifts, warranting inclusion of this chemotype in lead-optimization cascades.

Physicochemical Standard for CNS-Permeable Sulfonamide Property Optimization

Discovery programs seeking to transition polar sulfonamide leads (HBD ≥ 2, TPSA > 90 Ų) into blood–brain barrier-permeable chemical space can employ this compound as a structural template. With HBD = 0 and computed TPSA = 67.2 Ų, this tertiary N-methyl amide exemplifies the molecular property profile required for CNS penetration while retaining the phenylsulfonyl pharmacophore [1]. The stark contrast with the primary amide comparator 3-(phenylsulfonyl)propanamide (HBD = 1, LogP = -0.13) [2] provides a concrete rationale for ordering the N-methyl-isochroman-substituted version in neuroscience-targeted screening cascades.

Specialty Building Block for Fragment-Based and DNA-Encoded Library Synthesis

Contract research organizations (CROs) and in-house library-production groups requiring isochroman-containing tertiary amide fragments for DNA-encoded library (DEL) or fragment-based drug discovery (FBDD) platforms should source this compound. The commercial availability of the validated intermediate 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride (Beyotime Y213466, 97% purity) [3] enables late-stage diversification of the phenylsulfonyl-propanamide core onto solid supports or DNA tags, reducing the synthesis burden from a 7-step linear sequence to a 2-step convergent assembly.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.